molecular formula C10H9BrN2 B1593714 1-Bromo-4-methylisoquinolin-3-amine CAS No. 28970-71-0

1-Bromo-4-methylisoquinolin-3-amine

Cat. No. B1593714
CAS RN: 28970-71-0
M. Wt: 237.1 g/mol
InChI Key: YCVJUPIKBPADHA-UHFFFAOYSA-N
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Description

1-Bromo-4-methylisoquinolin-3-amine (1-Br-4-MIA) is a heterocyclic aromatic amine that has been studied for its potential applications in the field of medicinal chemistry. It has a unique structure that allows it to interact with a variety of biological targets and has been used in the synthesis of a number of drugs and drug candidates. This article will provide an overview of 1-Br-4-MIA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Fluorescent Compounds

1-Bromo-4-methylisoquinolin-3-amine serves as a key intermediate in the synthesis of indazolo[3,2-a]isoquinolin-6-amines through Suzuki coupling and Cadogan cyclization. These fluorescent compounds are not only interesting for their chemical properties but also for their potential applications in materials science and as bioimaging probes (Balog, Hajos, & Riedl, 2013).

Enantioselective Synthesis

The compound also finds application in the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, highlighting its role in creating stereochemically complex structures. This synthesis pathway involves peptide-catalyzed atroposelective bromination, showcasing the integration of peptide catalysis in synthetic organic chemistry for producing pharmaceutically relevant compounds with high enantioselectivity (Diener et al., 2015).

Dual C-H Functionalization

Research demonstrates the utility of 1-Bromo-4-methylisoquinolin-3-amine in redox-neutral annulations involving dual C-H functionalization. This methodology is used to construct cyclic structures, highlighting the compound's versatility in facilitating transformations that are pivotal for the synthesis of complex organic molecules (Paul, Adili, & Seidel, 2019).

Nucleophilic Substitution Mechanisms

Studies involving the reactions of bromoisoquinolines with potassium amide in liquid ammonia reveal insights into nucleophilic substitution mechanisms, particularly the SN(ANRORC) mechanism. This research underscores the significance of 1-Bromo-4-methylisoquinolin-3-amine in elucidating reaction pathways and mechanisms in organic chemistry, providing valuable information for designing novel synthetic routes (Sanders, Dijk, & Hertog, 2010).

Neuroprotective Studies

Although slightly outside the specified requirements, it's noteworthy that related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrate neuroprotective effects in studies. These findings suggest potential biomedical applications for isoquinoline derivatives in treating neurodegenerative diseases, providing a broader context for the interest in synthesizing and studying such compounds (Kotake et al., 2005).

properties

IUPAC Name

1-bromo-4-methylisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVJUPIKBPADHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302623
Record name 1-bromo-4-methylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methylisoquinolin-3-amine

CAS RN

28970-71-0
Record name NSC152178
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Record name 1-bromo-4-methylisoquinolin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-methylisoquinolin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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